Bis(1,10-phénanthroline)palladium(II) bis(hexafluorophosphate)

Vue d'ensemble

Description

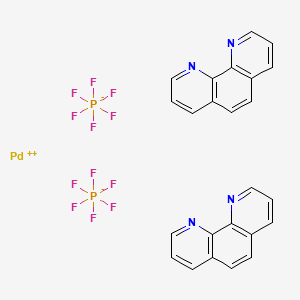

Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is a compound with the molecular formula C24H16F12N4P2Pd and a molecular weight of 756.77 . It is a solid substance that appears as a light yellow to brown powder or crystal .

Synthesis Analysis

The synthesis of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is achieved by adding phenanthrolinium hexafluorophosphate (3 equivalents) to a filtered solution of Pd(OAc)2 (1 equivalent) in acetone at room temperature . The complex readily precipitates as a yellow solid and is isolated by filtration .Molecular Structure Analysis

The molecular structure of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is characterized by two 1,10-phenanthroline ligands coordinated to a central palladium(II) ion . The palladium(II) ion is further associated with two hexafluorophosphate ions .Chemical Reactions Analysis

Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) has been used as a catalyst for the C-H bond arylation of simple azoles . This reaction has been employed in the synthesis of triarylated azoles by sequential arylation .Physical and Chemical Properties Analysis

Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is a solid substance that appears as a light yellow to brown powder or crystal .Applications De Recherche Scientifique

Catalyse en synthèse organique

Bis(1,10-phénanthroline)palladium(II) bis(hexafluorophosphate): est largement utilisé comme catalyseur en synthèse organique. Sa capacité à faciliter diverses réactions chimiques le rend précieux dans la synthèse de composés organiques complexes. Par exemple, il a été mis en évidence pour son rôle dans la synthèse de 2,4,5-trisubstitués imidazoles, qui sont des structures importantes dans les produits pharmaceutiques .

Électrochimiluminescence en bioanalyse

Ce composé présente une électrochimiluminescence (ECL), qui est une propriété exploitable dans des applications bioanalytiques. L'ECL implique l'émission de lumière à partir d'espèces générées électrochimiquement lors de réactions de transfert d'électrons. Cette caractéristique est particulièrement utile dans le développement de méthodes de détection sensibles pour les biomolécules .

Mécanisme D'action

The mechanism of action of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) in chemical reactions involves the palladium(II) center acting as a catalyst in the C-H bond arylation of azoles . In the presence of protons, the Pd(0) complexes are readily oxidized to Pd(II) with the reduction of benzoquinone to hydroquinone .

Safety and Hazards

Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs .

Propriétés

IUPAC Name |

palladium(2+);1,10-phenanthroline;dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H8N2.2F6P.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h2*1-8H;;;/q;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRLLEYDPGIKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F12N4P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113173-22-1 | |

| Record name | Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the coordination geometry around the Palladium(II) center in the complex described in the research?

A1: The research paper states that the Pd(II) center in the complex adopts a distorted cis square-planar geometry []. This geometry is defined by the coordination of two oxygen atoms from a bidentate bisacetylacetonate ligand and two nitrogen atoms from a chelating 1,10-phenanthroline ligand.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1501226.png)

![1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL](/img/structure/B1501230.png)

![1-Phenylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1501232.png)

![Methyl 2-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B1501239.png)

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501263.png)